molecular formula C13H9NO2 B4390282 naphtho[2,1-b]furan-2-carboxamide

naphtho[2,1-b]furan-2-carboxamide

Cat. No.: B4390282
M. Wt: 211.22 g/mol
InChI Key: VQMXMQWQEILHQK-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-2-carboxamide is a useful research compound. Its molecular formula is C13H9NO2 and its molecular weight is 211.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.063328530 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXMQWQEILHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been explored for naphtho[2,1-b]furan-2-carboxamide derivatives?

A: Recent research has primarily focused on the antibacterial, antifungal, antitubercular, and antiulcer properties of this compound derivatives. Studies have shown that incorporating specific substituents into the this compound scaffold can lead to compounds with promising activity against these targets. [, , , ]

Q2: How are these compounds synthesized?

A: The synthesis typically starts from readily available starting materials like naphtho[2,1-b]furan-2-carboxylic acid or its ethyl ester. [, , , ] A key step often involves converting this starting material to naphtho[2,1-b]furan-2-carbohydrazide. This hydrazide is then reacted with various aldehydes to form Schiff bases, which can be further modified to introduce diverse functionalities. For example, reacting the Schiff bases with chloroacetyl chloride in the presence of triethylamine leads to the formation of azetidinone derivatives. []

Q3: How is the structure of these compounds confirmed?

A: The synthesized this compound derivatives are characterized using a combination of analytical and spectral techniques. This includes elemental analysis to confirm the elemental composition and spectroscopic methods like FTIR, NMR, and mass spectrometry to elucidate the structure. [, ]

Q4: Has the relationship between the structure of these compounds and their biological activity been investigated?

A: While specific structure-activity relationships are still being investigated, preliminary studies suggest that the nature and position of substituents on the this compound scaffold significantly influence biological activity. For example, in one study, only three out of ten synthesized compounds demonstrated potent antiulcer activity, highlighting the importance of specific structural features for desired biological effects. []

Q5: What are the future directions for research on this compound derivatives?

A: Future research could explore a wider range of biological activities for these compounds, such as antiviral, anticancer, and anti-inflammatory properties. Additionally, investigating the mechanism of action for the observed biological activities and optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties are crucial areas for further exploration. Developing efficient and scalable synthetic routes and exploring potential applications in materials science due to their potential non-linear optical properties are also promising avenues for future research. []

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